1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone
Overview
Description
“1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone” is a compound that has been studied for its potential medicinal properties . It is a derivative of 1,2,4-triazole, a class of compounds known for their diverse biological activities .
Synthesis Analysis
The synthesis of this compound involves the reaction of various acids with 1-phenyl/1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol . For example, one synthesis method involved using 2-(1H-1,2,4-triazol-1-yl)-1-(4-chlorophenyl)ethanol and biphenyl carboxylic acid to produce a related compound .Molecular Structure Analysis
The molecular structure of “this compound” includes a 1,2,4-triazole ring, a chlorophenyl group, and an ethanone group . The presence of these functional groups contributes to the compound’s reactivity and potential biological activity.Scientific Research Applications
Synthesis and Characterization
Synthesis Methods : A synthesis method was developed for 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, a compound closely related to 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone. This compound is a key intermediate for prothioconazole, an agricultural fungicide. The synthesis achieved high yields and purity, suggesting potential for industrial application (H. Ji et al., 2017).
Structural Studies : Structural and vibrational analyses of compounds similar to this compound were conducted using X-ray diffraction and other spectroscopic methods. These studies provide insights into the molecular structure and potential interactions of such compounds (S. ShanaParveen et al., 2016).
Biological and Medicinal Research
Antifungal Activity : Novel derivatives of 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl) prop-2-en-1-one exhibited significant antifungal activities against various pathogens. This suggests potential applications in developing antifungal agents (Yi-An Ruan et al., 2011).
- of these compounds in pharmaceutical and medicinal research. For example, the synthesized compounds showed significant activity against both gram-positive and gram-negative bacteria, indicating their potential as antimicrobial agents (Atul K. Wanjari, 2020).
Applications in Chemistry and Materials Science
Corrosion Inhibition : A study involving a compound similar to this compound showed its effectiveness as a corrosion inhibitor for mild steel in acidic environments. This suggests the potential use of such compounds in protecting metals from corrosion (Q. Jawad et al., 2020).
Synthesis of Novel Compounds : Various novel 1,2,4-triazole derivatives have been synthesized and shown to have applications in different areas of chemistry and material science. These derivatives have potential applications in developing new materials and chemicals (Jian‐Bing Liu et al., 2007).
Future Directions
Future research on “1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone” and related compounds could focus on further elucidating their biological activities and potential therapeutic applications. This could include more detailed studies on their mechanisms of action, as well as investigations into their safety and efficacy in preclinical and clinical settings .
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-(1,2,4-triazol-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-9-3-1-8(2-4-9)10(15)5-14-7-12-6-13-14/h1-4,6-7H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGXDQYBMSMZLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN2C=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352014 | |
Record name | 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49679213 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
58905-19-4 | |
Record name | 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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